

Spectroscopic data analysis of Pyrimethanil (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Pyrimethanil*

Cat. No.: *B132214*

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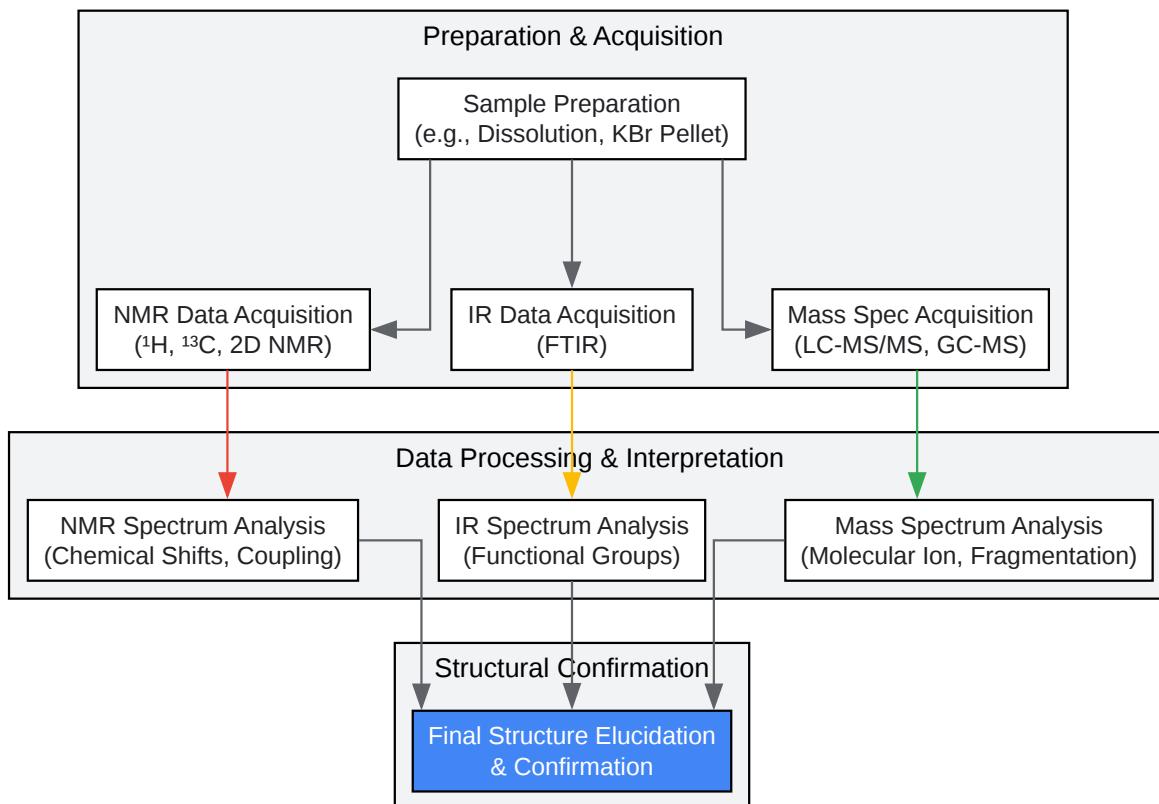
Spectroscopic Analysis of Pyrimethanil: A Technical Guide

Introduction

Pyrimethanil, chemically known as 4,6-dimethyl-N-phenylpyrimidin-2-amine ($C_{12}H_{13}N_3$), is a broad-spectrum anilinopyrimidine fungicide.^{[1][2]} It is widely utilized in agriculture to control diseases like grey mould on fruits, vegetables, and ornamental plants.^[1] The mode of action involves the inhibition of methionine biosynthesis, an essential amino acid for fungi, thereby preventing the secretion of enzymes required for infection.^{[3][4]} For researchers, scientists, and professionals in drug development and quality control, accurate identification and structural elucidation of such active ingredients are paramount. This guide provides an in-depth analysis of **Pyrimethanil** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Workflow for Spectroscopic Analysis

The structural elucidation of a compound like **Pyrimethanil** follows a systematic workflow. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques. The resulting spectra are then individually interpreted and finally combined to confirm the overall molecular structure.

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Caption: General workflow for spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural assignment of **Pyrimethanil**.

^1H and ^{13}C NMR Data

The following table summarizes the experimental chemical shifts for the protons and carbons in **Pyrimethanil**. The assignments are based on one- and two-dimensional NMR experiments.[\[5\]](#)

Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Assignment
1	-	-	Phenyl Ring C-N
2, 6	7.52 (d)	128.5	Phenyl Ring C-H (ortho)
3, 5	7.29 (t)	128.9	Phenyl Ring C-H (meta)
4	7.02 (t)	121.8	Phenyl Ring C-H (para)
7	8.35 (s)	-	N-H
8	-	162.3	Pyrimidine Ring C-N
9, 11	-	168.0	Pyrimidine Ring C-CH ₃
10	6.55 (s)	110.2	Pyrimidine Ring C-H
12, 13	2.25 (s)	23.8	Methyl (CH ₃)

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Interpretation of NMR Spectra

- ^1H NMR: The spectrum shows distinct signals for the aromatic protons of the phenyl ring, with characteristic doublet and triplet splitting patterns. A singlet around 6.55 ppm corresponds to the lone proton on the pyrimidine ring. The two methyl groups on the pyrimidine ring are equivalent and appear as a sharp singlet at approximately 2.25 ppm. The N-H proton is typically a broad singlet, observed here around 8.35 ppm.
- ^{13}C NMR: The spectrum displays signals for all 12 unique carbon atoms. The carbons of the pyrimidine ring appear at the lower field (110.2, 162.3, 168.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The phenyl ring carbons resonate in the typical aromatic region (121.8-128.9 ppm). The methyl carbons give a single signal at a high field (23.8 ppm).

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Pyrimethanil** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - 2D NMR: Perform experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to confirm proton-proton and proton-carbon connectivities, respectively, aiding in unambiguous signal assignment.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

IR Absorption Data for Pyrimethanil

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3400	N-H Stretch	Secondary Amine (N-H)
3100-3000	C-H Stretch	Aromatic (sp ² C-H)
2950-2850	C-H Stretch	Aliphatic (sp ³ C-H)
~1600	C=C and C=N Stretch	Aromatic Ring and Pyrimidine Ring
~1294	C-N Stretch	Aryl-Amine
~990	Ring Vibration	Pyrimidine Ring
~559	C-H Out-of-plane bend	Aromatic Ring

Source: Characteristic wavenumbers assigned based on typical functional group frequencies and published data.[\[7\]](#)

Interpretation of IR Spectrum

The IR spectrum of **Pyrimethanil** confirms its key structural features. A prominent peak around 3400 cm⁻¹ indicates the presence of the N-H group. Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching in the aromatic rings, while those just below 3000 cm⁻¹ correspond to the methyl group C-H stretches. The complex pattern around 1600 cm⁻¹ is due to the stretching vibrations of the C=C bonds in the phenyl ring and the C=N bonds within the pyrimidine ring. The peak at 1294 cm⁻¹ is indicative of the C-N bond connecting the phenyl group to the amine.[\[7\]](#)

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of **Pyrimethanil** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan with an

empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural details through the analysis of fragmentation patterns.

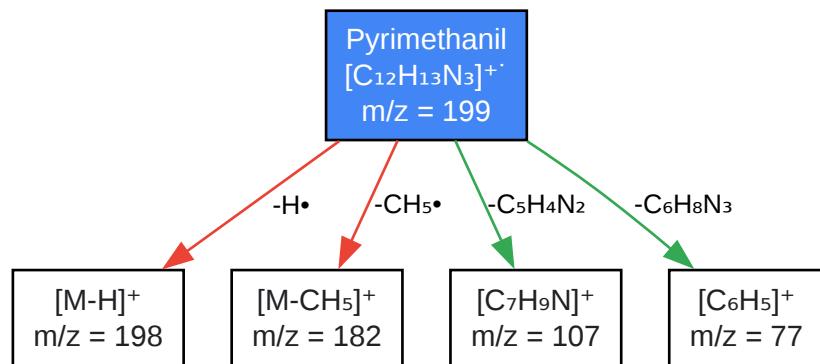
Mass Spectrometry Data for Pyrimethanil

Pyrimethanil has a molecular weight of 199.25 g/mol .[\[1\]](#)[\[8\]](#) In mass spectrometry, it typically shows a prominent molecular ion peak or a protonated molecule peak depending on the ionization technique.

m/z (mass-to-charge ratio)	Proposed Ion	Significance
200.1	$[\text{M}+\text{H}]^+$	Protonated Molecular Ion (ESI) [9]
199	$[\text{M}]^+$	Molecular Ion (EI) [10]
198	$[\text{M}-\text{H}]^+$	Loss of a hydrogen radical [10]
182.1	$[\text{M}-\text{NH}_3]^{+\cdot}$ or $[\text{M}-\text{CH}_5]^+$	Loss of ammonia or a methyl radical [9]
107.05	$[\text{C}_7\text{H}_9\text{N}]^+$	Fragment corresponding to dimethyl-aminopyrimidine cation [9]
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Fragmentation Pathway

Electron Impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For **Pyrimethanil**, a plausible fragmentation pathway involves the initial loss of a hydrogen atom from the molecular ion, followed by further cleavages.



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Caption: Proposed mass spectrometry fragmentation pathway for **Pyrimethanil**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
 - GC-MS: Suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.
 - LC-MS/MS: Ideal for a wider range of compounds. The sample is separated by HPLC and then ionized.[9][11]
- Ionization:
 - Electron Impact (EI): A hard ionization technique typically used with GC-MS that provides rich fragmentation data.
 - Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that usually produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **Pyrimethanil**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and provides structural clues through its fragmentation pattern. This integrated spectroscopic approach is indispensable for the verification, quality control, and detailed study of **Pyrimethanil** in research and industrial settings.

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